![molecular formula C17H12D6N2O6 B1139256 Nifedipine D6 CAS No. 1188266-14-9](/img/structure/B1139256.png)
Nifedipine D6
Overview
Description
Nifedipine D6 is an internal standard for the quantification of nifedipine . It is a dihydropyridine L-type calcium channel blocker . It is used as an antihypertensive and antianginal . It is also a dihydorpyridine calcium channel blocker .
Synthesis Analysis
The synthesis of dihydropyrimidines, which are isosteres of nifedipine, is crucial. The Biginelli condensation reaction has been used extensively in the synthesis of dihydropyrimidines . The Hantzsch reaction has also been used to prepare a library of N-labelled 1,4-dihydropyridines from [13N]ammonia, including nifedipine .Molecular Structure Analysis
The molecular formula of Nifedipine D6 is C17H12D6N2O6 . Its average mass is 352.372 Da and its monoisotopic mass is 352.154144 Da .Physical And Chemical Properties Analysis
Nifedipine D6 is slightly soluble in chloroform and methanol . It is a solid at room temperature .Scientific Research Applications
Calcium Channel Blocking
Nifedipine-d6, like its parent compound Nifedipine, is known for its calcium channel blocking properties . It acts as an efficient calcium channel blocker, affecting the intake of calcium ions in vascular smooth muscle . This property is crucial in managing hypertension .
Hypertension Management
Nifedipine-d6 plays a significant role in the management of hypertension . By blocking calcium channels, it helps to relax and widen blood vessels, thereby reducing blood pressure .
Cardiovascular Disease Treatment
Nifedipine-d6 is also used in the treatment of cardiovascular diseases . Its calcium channel blocking efficiency contributes to the management of conditions related to hypertension .
Treatment of Angina
Nifedipine-d6 is widely used for the treatment of angina . By relaxing coronary arteries, it increases the supply of blood and oxygen to the heart while reducing its workload .
Treatment of Raynaud’s Phenomenon
Nifedipine-d6 is also used to treat Raynaud’s phenomenon . It helps to widen blood vessels in the hands and feet, improving blood flow to these areas .
Blockage of Potassium Ions
Apart from calcium channel modulation, Nifedipine-d6 finds applications in the blockage of potassium ions activated by calcium ions in human erythrocytes . This property further extends its therapeutic applications .
Laboratory Experiments
Nifedipine-d6, being a synthetic compound derived from Nifedipine, finds applications across various scientific research and laboratory experiments . Its versatility makes it a valuable compound in research .
Safety And Hazards
properties
IUPAC Name |
bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMSNHJOBLJNT-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662146 | |
Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifedipine-d6 | |
CAS RN |
1188266-14-9 | |
Record name | 3,5-Di(methyl-d3) 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188266-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Nifedipine D6 primarily used for in scientific research?
A: Nifedipine D6 is a deuterated form of the calcium channel blocker Nifedipine. Due to its similar chemical behavior but distinguishable mass, it serves as an internal standard (IS) in analytical techniques like LC-MS/MS [, , ]. This means it helps quantify Nifedipine levels in biological samples like human plasma, ensuring accurate and reliable measurements in pharmacokinetic studies and bioequivalence trials.
Q2: Why is a specific analytical method like UHPLC-MS/MS preferred for Nifedipine analysis?
A: UHPLC-MS/MS offers high sensitivity and selectivity, crucial for analyzing trace amounts of Nifedipine in complex matrices like plasma [, ]. This method allows for a rapid analysis with a run time as short as 1.2 minutes []. The use of specific mass transitions for Nifedipine and Nifedipine D6 (its deuterated counterpart) ensures accurate detection and quantification even in the presence of other compounds.
Q3: Can you explain the importance of analytical method validation when researching a drug like Nifedipine?
A: Validation ensures the accuracy, precision, and reliability of the analytical method used to quantify Nifedipine. Researchers demonstrated these parameters for their chosen method using parameters such as linearity, recovery, and stability [, , ]. A validated method ensures that the data generated is trustworthy and can be used to draw meaningful conclusions about the drug's behavior in the body.
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